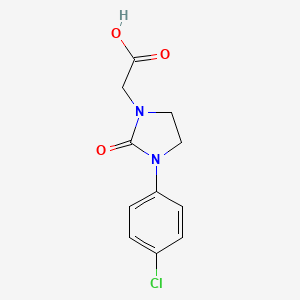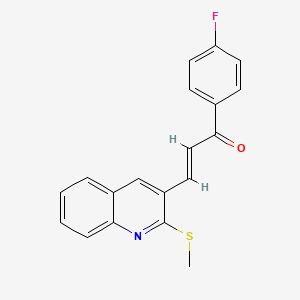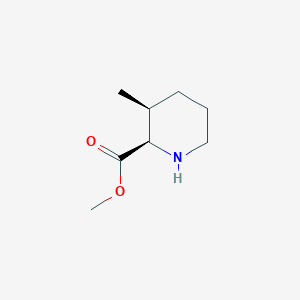
N-(2,5-dichlorophenyl)piperidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,5-dichlorophenyl)piperidine-2-carboxamide is a chemical compound that is structurally related to various piperidine carboxamides with potential pharmacological properties. While the specific compound is not directly mentioned in the provided papers, the papers do discuss analogues and derivatives of piperidine carboxamides, which can provide insights into the chemical and biological characteristics of similar compounds.
Synthesis Analysis
The synthesis of analogues of piperidine carboxamides is detailed in the first paper, where new analogues of CB(2) ligands were synthesized. These compounds, including 1-(2',4'-dichlorophenyl)-6-methyl-N-cyclohexylamine-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxamide, were developed to evaluate their affinity for cannabinoid receptors . Although the exact synthesis of N-(2,5-dichlorophenyl)piperidine-2-carboxamide is not described, the methodologies used for similar compounds typically involve multi-step organic synthesis, often starting with the corresponding piperidine and dichlorophenyl precursors.
Molecular Structure Analysis
The molecular structure of piperidine carboxamides is characterized by the presence of a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom, and a carboxamide group. The dichlorophenyl group in N-(2,5-dichlorophenyl)piperidine-2-carboxamide suggests that the compound would have significant aromatic character and potential for interactions with biological targets due to the presence of halogen substituents .
Chemical Reactions Analysis
Piperidine carboxamides can participate in various chemical reactions, particularly those involving the amide functional group. For example, the third paper discusses the use of l-piperazine-2-carboxylic acid derived N-formamides as Lewis basic catalysts for the hydrosilylation of N-aryl imines . This indicates that piperidine carboxamides can be modified or used as intermediates in catalytic processes, potentially leading to a wide range of chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine carboxamides can be influenced by the introduction of substituents, as seen in the second paper, where partially fluorinated N-alkyl-substituted piperidine-2-carboxamides were studied . The basicity, lipophilicity, aqueous solubility, and oxidative degradation rates of these compounds were found to be affected by the presence and position of fluorine atoms. Although the specific properties of N-(2,5-dichlorophenyl)piperidine-2-carboxamide are not provided, similar compounds exhibit changes in basicity and lipophilicity due to nearby substituents, which can also affect their pharmacological profiles .
Scientific Research Applications
Therapeutic Applications
Antipsychotic and Neurological Treatments : Piperazine derivatives, including compounds structurally similar to "N-(2,5-dichlorophenyl)piperidine-2-carboxamide," are widely explored for their therapeutic potential in treating neuropsychiatric disorders. These compounds have shown promise in modulating dopamine D2 receptors, which are critical in managing conditions such as schizophrenia, depression, and Parkinson's disease. The specific functionalities of piperazine moieties contribute to the affinity and selectivity of these agents towards D2-like receptors, underscoring their significance in developing antipsychotic medications (Sikazwe et al., 2009).
Gastrointestinal Motility Disorders : Certain piperidine derivatives, akin to "N-(2,5-dichlorophenyl)piperidine-2-carboxamide," have been utilized as prokinetic agents, facilitating gastrointestinal motility. This application is particularly relevant in treating conditions like reflux oesophagitis, functional dyspepsia, and gastroparesis. The mechanism involves enhancing acetylcholine release in the myenteric plexus, improving gastrointestinal tract motility without the central depressant or antidopaminergic effects associated with other treatments (McCallum et al., 1988).
Environmental Applications
Water Treatment and Desalination : Piperazine-based compounds are integral to fabricating nanofiltration (NF) membranes, which have seen extensive application in environmental processes like water softening, wastewater treatment, and water reuse. These membranes, characterized by their crumpled polyamide layer, offer significant enhancements in separation performance, including improved water permeance and selectivity. The innovative use of piperazine derivatives in NF membranes highlights their potential in addressing critical environmental challenges (Shao et al., 2022).
Biodegradation of Environmental Contaminants : The microbial degradation of herbicides such as 2,4-dichlorophenoxyacetic acid (2,4-D), which structurally resemble "N-(2,5-dichlorophenyl)piperidine-2-carboxamide," demonstrates the ecological significance of these compounds. The role of microorganisms in the biodegradation process emphasizes the potential of piperazine derivatives in developing strategies for environmental remediation and pollution control (Magnoli et al., 2020).
properties
IUPAC Name |
N-(2,5-dichlorophenyl)piperidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2N2O/c13-8-4-5-9(14)11(7-8)16-12(17)10-3-1-2-6-15-10/h4-5,7,10,15H,1-3,6H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTMHLXDCGFPGFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(=O)NC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dichlorophenyl)piperidine-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methoxyethyl)-4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide](/img/structure/B2529647.png)


![N-(2,6-dimethylphenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2529652.png)
![8-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione](/img/no-structure.png)
![1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yloxy)propan-1-one](/img/structure/B2529655.png)

![2,2,2-Trifluoroethyl (1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)carbamate](/img/structure/B2529657.png)

![1-Azabicyclo[2.2.1]heptan-4-amine dihydrochloride](/img/structure/B2529660.png)
![N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-benzyloxalamide](/img/structure/B2529663.png)


![2-[4-(benzenesulfonyl)piperazin-1-yl]acetic Acid](/img/structure/B2529669.png)